m-Toluic acid, 4-chlorophenyl ester
Description
Chemical Identity and Nomenclature
This compound possesses the molecular formula C₁₄H₁₁ClO₂ and exhibits a molecular weight of 246.689 grams per mole. The compound's systematic nomenclature reflects its structural composition, where the "m-toluic acid" portion indicates the presence of 3-methylbenzoic acid as the carboxylic acid component, while "4-chlorophenyl ester" designates the alcohol-derived portion containing a chlorine substituent at the para position of the phenyl ring. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier for this compound is InChI=1S/C14H11ClO2/c1-10-3-2-4-11(9-10)14(16)17-13-7-5-12(15)6-8-13/h2-9H,1H3.
The compound is also known by alternative nomenclature including m-toluylic acid, 4-chlorophenyl ester, which reflects the historical naming conventions used in organic chemistry literature. The structural arrangement features an ester linkage connecting the meta-methylbenzoic acid portion to the para-chlorophenol-derived segment, creating a molecule with distinct electronic and steric properties. The exact mass of the compound has been determined to be 246.044757 atomic mass units, providing precise identification for analytical applications.
The three-dimensional structure of this compound can be visualized through computational modeling, revealing the spatial arrangement of functional groups and their potential interactions. The presence of both electron-donating methyl and electron-withdrawing chlorine substituents creates an interesting electronic environment that influences the compound's reactivity and physical properties. The ester functional group serves as the central linking moiety, contributing to the compound's stability and chemical behavior in various reaction conditions.
Historical Context and Discovery
The development and characterization of this compound emerged from the broader investigation of substituted aromatic esters in organic chemistry research. While specific discovery dates are not extensively documented in the available literature, the compound represents part of the systematic exploration of ester derivatives that has been ongoing in chemical research for several decades. The National Institute of Standards and Technology has maintained comprehensive data on this compound, indicating its recognized importance in chemical databases and reference materials.
The compound's inclusion in major chemical databases such as the National Institute of Standards and Technology Chemistry WebBook demonstrates its established role in chemical research and reference standards. Spectroscopic characterization methods, including carbon-13 nuclear magnetic resonance spectroscopy, have been employed to elucidate the compound's structure and confirm its identity. These analytical approaches have contributed to the comprehensive understanding of the compound's properties and behavior.
Research involving this compound has been facilitated by advances in computational chemistry, which have enabled the calculation of various molecular properties and the generation of theoretical spectra. The compound's presence in spectroscopic databases reflects the continued interest in understanding the relationship between molecular structure and spectroscopic properties in substituted aromatic esters.
Relevance in Organic and Industrial Chemistry
This compound holds significant importance in organic chemistry as a representative example of substituted aromatic esters with multiple functional groups. The compound's structure incorporates both electron-donating and electron-withdrawing substituents, making it valuable for studying electronic effects in aromatic systems. The meta-methyl substitution pattern on the benzoic acid portion provides insights into positional isomerism effects, while the para-chloro substitution on the phenol-derived segment contributes to understanding halogen substituent influences.
In synthetic organic chemistry, compounds of this structural type serve as intermediates in the preparation of more complex molecules. The ester functionality provides a versatile handle for further chemical transformations, including hydrolysis to regenerate the parent carboxylic acid and alcohol components, or transesterification reactions to modify the alcohol portion while retaining the acid component. The presence of aromatic rings with specific substitution patterns makes the compound potentially useful in pharmaceutical intermediate synthesis and materials chemistry applications.
The compound's relevance extends to analytical chemistry, where it serves as a reference standard for spectroscopic and chromatographic methods. Its well-characterized structure and properties make it suitable for method development and validation in analytical laboratories. The availability of comprehensive spectroscopic data, including computed carbon-13 nuclear magnetic resonance spectra, supports its use in educational and research applications.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁ClO₂ | |
| Molecular Weight | 246.689 g/mol | |
| Exact Mass | 246.044757 g/mol | |
| International Chemical Identifier Key | AFMWNHRHTYUYLU-UHFFFAOYSA-N |
The industrial relevance of this compound lies in its potential applications as a building block for specialty chemicals and its role in understanding structure-property relationships in aromatic ester systems. The compound's specific substitution pattern provides valuable information for designing related molecules with tailored properties for specific applications. Research involving this compound contributes to the broader understanding of how structural modifications influence chemical and physical properties in aromatic ester systems.
Properties
Molecular Formula |
C14H11ClO2 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
(4-chlorophenyl) 3-methylbenzoate |
InChI |
InChI=1S/C14H11ClO2/c1-10-3-2-4-11(9-10)14(16)17-13-7-5-12(15)6-8-13/h2-9H,1H3 |
InChI Key |
AFMWNHRHTYUYLU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
m-Toluic acid derivatives are investigated for their potential as therapeutic agents due to their ability to interact with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of m-Toluic acid derivatives as histone deacetylase inhibitors (HDACIs). For instance, compounds derived from m-Toluic acid have shown promising antiproliferative activity against HeLa cells, with IC50 values ranging from 0.69 to 11 μM, outperforming standard drugs like doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies demonstrated that certain derivatives exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) as low as 25 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| m-Toluic acid derivative 1 | Staphylococcus aureus | 25 |
| m-Toluic acid derivative 2 | Bacillus subtilis | 50 |
Agrochemical Applications
m-Toluic acid esters are explored for their roles in agrochemicals, particularly as herbicides and fungicides.
Fungicidal Activity
Research indicates that m-Toluic acid derivatives can exhibit antifungal properties. For example, certain esters have been tested against fungal strains like Candida albicans and Aspergillus fumigatus, showing variable susceptibility . The structure-activity relationship suggests that modifications to the ester group can enhance antifungal potency.
| Ester Derivative | Fungal Strain | MIC (μmol/L) |
|---|---|---|
| Ester A | Candida albicans | ≥ 1.95 |
| Ester B | Aspergillus fumigatus | ≥ 0.49 |
Material Science Applications
The unique properties of m-Toluic acid derivatives make them suitable for use in materials science.
Polymer Synthesis
m-Toluic acid esters are utilized in the synthesis of various polymers and copolymers. Their incorporation can enhance the thermal stability and mechanical properties of polymer matrices, making them valuable in the production of high-performance materials.
Case Study 1: Antimicrobial Efficacy Evaluation
A study conducted on a series of m-Toluic acid derivatives assessed their antimicrobial activities against multiple strains of bacteria and fungi. The findings indicated that specific modifications to the chlorophenyl group significantly improved their antibacterial properties compared to unmodified compounds .
Case Study 2: Development of Anticancer Agents
Research focused on synthesizing new derivatives of m-Toluic acid for use as anticancer agents revealed that structural variations led to notable differences in HDAC inhibition and cytotoxicity in cancer cell lines . This underscores the importance of chemical modifications in enhancing therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophenyl vs. Nitrophenyl Esters
- Acaricidal Activity : In acaricidal studies, the 4-chlorophenyl ester (compound 24) demonstrated the second-lowest LT₅₀ (0.72 hours), while the 4-nitrophenyl ester (compound 27) showed the lowest LT₅₀ (0.55 hours) . This indicates that nitro groups enhance potency slightly more than chlorine in this context. However, chlorine substitution remains favorable due to its balance of efficacy and stability.
- Anticancer Activity : Derivatives of 3-(4-chlorophenyl)propionic acid esters exhibited IC₅₀ values ranging from 0.12 to 0.81 mg/mL against HCT-116 colon cancer cells. Compounds with additional hydroxy or dimethyl groups (e.g., 7a and 7g) showed superior activity (IC₅₀ = 0.12 mg/mL), suggesting that steric and electronic modifications further optimize bioactivity .
Chlorophenyl vs. Methoxyphenyl Esters
- Lipophilicity : The logP value of m-toluic acid, 4-methoxyphenyl ester (3.223) is lower than that of the 4-chlorophenyl analog, which is estimated to be higher due to chlorine’s lipophilicity-enhancing effect . Increased logP may improve membrane permeability but could also affect solubility.
Backbone Modifications: m-Toluic Acid vs. Other Acids
m-Toluic Acid vs. Phenylacetic Acid Esters
- Methyl 4-chlorophenylacetate (C₉H₉ClO₂) differs by having an acetic acid backbone instead of m-toluic acid.
m-Toluic Acid vs. Sulfonic Acid Esters
Key Data Tables
Table 1: Bioactivity Comparison of Selected Esters
| Compound | Substituent | LT₅₀ (Hours) | IC₅₀ (mg/mL) | logP |
|---|---|---|---|---|
| m-Toluic acid, 4-chlorophenyl ester | 4-Cl | 0.72 | - | ~3.5* |
| m-Toluic acid, 4-nitrophenyl ester | 4-NO₂ | 0.55 | - | ~2.8* |
| 3-(4-Chlorophenyl)propionate derivative (7a) | 4-Cl, dimethyl | - | 0.12 | - |
| Methyl 4-chlorophenylacetate | Acetic acid backbone | - | - | 2.1 |
*Estimated based on analogous structures .
Table 2: Structural and Regulatory Comparison
| Compound | Molecular Formula | HTS Code | Primary Use |
|---|---|---|---|
| This compound | C₁₄H₁₂ClO₂ | 2916.39.17 | Acaricide, Anticancer |
| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 2916.39.16 | Pharmaceutical intermediate |
| Cinnamic acid | C₉H₈O₂ | 2916.39.06 | Flavoring agent |
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for m-toluic acid, 4-chlorophenyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves esterification of m-toluic acid with 4-chlorophenol under acid catalysis (e.g., H₂SO₄ or HCl). A related process for analogous esters (e.g., 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylic acid methyl ester) highlights the importance of solvent selection (e.g., toluene or THF), controlled temperature (reflux conditions), and stoichiometric ratios to optimize yields . For purification, fractional distillation or column chromatography is recommended, as demonstrated in high-yield syntheses of structurally similar esters .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : Compare chemical shifts of aromatic protons (δ 7.2–7.5 ppm for 4-chlorophenyl groups) and methyl/methylene groups from the m-toluic acid moiety.
- IR : Look for ester C=O stretching (~1740 cm⁻¹) and C-O-C asymmetric stretches (~1250 cm⁻¹).
- MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution mass spectrometry.
Reference databases like NIST Chemistry WebBook provide spectral data for analogous chlorophenyl esters .
Q. What purification strategies are effective for removing byproducts (e.g., unreacted starting materials) during synthesis?
- Methodological Answer : Liquid-liquid extraction (e.g., using NaHCO₃ to remove acidic impurities) followed by recrystallization (solvent: ethanol/water mixtures) is commonly used. For complex mixtures, preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) has been validated for structurally related esters .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing 4-chlorophenyl group enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attack. Kinetic studies on similar esters (e.g., methyl N-(4-chlorophenyl)carbamate) suggest pseudo-first-order kinetics in aminolysis reactions, with rate constants dependent on solvent polarity and nucleophile strength . Computational modeling (DFT) can predict transition states and regioselectivity .
Q. How do steric and electronic effects of substituents influence the stability of this compound under acidic/basic conditions?
- Methodological Answer : Stability studies on analogs (e.g., 4-chlorophenoxyacetic acid methyl ester) show that electron-withdrawing groups (e.g., -Cl) reduce hydrolysis rates in basic conditions. Accelerated stability testing (40°C/75% RH) combined with HPLC monitoring can quantify degradation products .
Q. What strategies are employed to resolve contradictions in reported reaction yields or spectroscopic data for this compound?
- Methodological Answer : Cross-validate synthetic protocols (e.g., varying catalysts or solvents) and use standardized reference materials for spectroscopic calibration. For example, discrepancies in NMR shifts for chlorophenyl esters can arise from solvent effects (CDCl₃ vs. DMSO-d₆), requiring careful documentation .
Q. How can computational tools (e.g., DFT, molecular docking) predict the biological or catalytic activity of this compound?
- Methodological Answer : DFT calculations (e.g., Gaussian 16) can model ester bond polarization and predict reactivity in enzyme-catalyzed reactions. Docking studies (AutoDock Vina) with target proteins (e.g., esterases) may explain inhibitory effects observed in analogs like baclofen intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
